![molecular formula C20H27ClN4OS B1458322 4-(2-Chlor-6-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholin CAS No. 1439824-03-9](/img/structure/B1458322.png)
4-(2-Chlor-6-((1-(Cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholin
Übersicht
Beschreibung
4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C20H27ClN4OS and its molecular weight is 407 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Diese Verbindung ist aufgrund ihrer Piperidin-Derivate-Struktur für pharmakologische Anwendungen von Bedeutung. Piperidin-Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und spielen eine entscheidende Rolle in der Wirkstoffentwicklung . Sie sind an der Synthese verschiedener biologisch aktiver Moleküle beteiligt, was zur Entwicklung neuer Medikamente führen kann.
Anti-Tuberkulose-Mittel
Die Struktur dieser Verbindung deutet auf eine mögliche Verwendung als Anti-Tuberkulose-Mittel hin. Ähnliche Strukturen wurden synthetisiert und als aktiv gegen Tuberkulose befunden, wobei einige Verbindungen IC90-Werte im Bereich von 3,73 bis 4,00 μM zeigten . Dies deutet auf ein starkes Potenzial dieser Verbindung hin, bei der Behandlung von Tuberkulose eingesetzt zu werden.
Synthetische Chemie
In der synthetischen Chemie könnte diese Verbindung als Vorläufer für die Synthese verschiedener Piperidin-Derivate verwendet werden. Diese Derivate sind wichtig für den Aufbau synthetischer medizinischer Bausteine für Medikamente, und die Entwicklung kostengünstiger Verfahren für ihre Synthese ist ein Schlüsselbereich der Forschung .
Materialwissenschaften
Die Strukturbestandteile der Verbindung, insbesondere die Piperidin-Einheit, könnten für die Entwicklung neuer Materialien untersucht werden. Piperidin-Derivate wurden bei der Synthese von Materialien mit einzigartigen Eigenschaften wie tiefen eutektischen Lösungsmitteln verwendet .
Studien zur biologischen Aktivität
Die Struktur der Verbindung ist förderlich für Studien zur biologischen Aktivität. Piperidin-Derivate sind bekannt für ihre breite Palette an biologischen Aktivitäten, was sie für das Screening in verschiedenen pharmakologischen Assays wertvoll macht .
Eigenschaften
IUPAC Name |
4-[2-chloro-6-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4OS/c21-20-22-17-12-16(11-14-3-5-24(6-4-14)13-15-1-2-15)27-18(17)19(23-20)25-7-9-26-10-8-25/h12,14-15H,1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLFLNADNRVYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113433 | |
| Record name | Thieno[3,2-d]pyrimidine, 2-chloro-6-[[1-(cyclopropylmethyl)-4-piperidinyl]methyl]-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439824-03-9 | |
| Record name | Thieno[3,2-d]pyrimidine, 2-chloro-6-[[1-(cyclopropylmethyl)-4-piperidinyl]methyl]-4-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439824-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine, 2-chloro-6-[[1-(cyclopropylmethyl)-4-piperidinyl]methyl]-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)



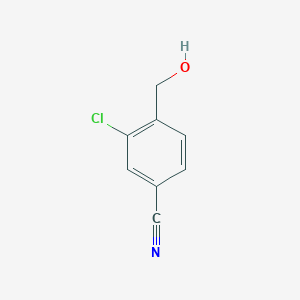

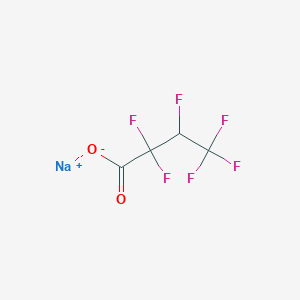
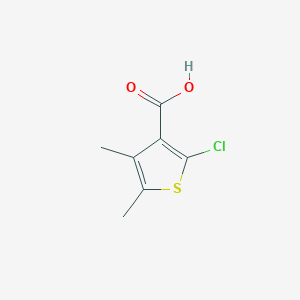
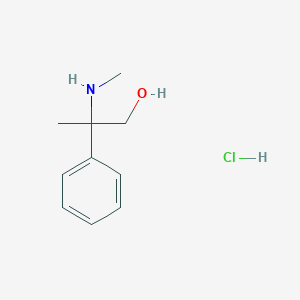

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)
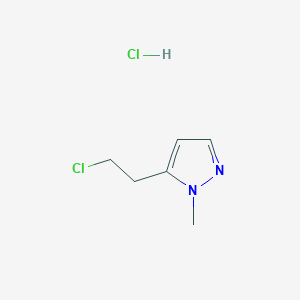
![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
